BenchChemオンラインストアへようこそ!

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS 1337839-65-2), also referred to as 3-aminochromane-3-carboxylic acid, is a constrained cyclic α,α-disubstituted amino acid built upon the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) scaffold. With molecular formula C₁₀H₁₁NO₃ and molecular weight 193.20 g/mol, this compound features a rigid benzopyran core bearing both a primary amine and a carboxylic acid at the same C-3 carbon, rendering it a non-proteinogenic amino acid with a single undefined stereocenter.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1337839-65-2
Cat. No. B1380727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS1337839-65-2
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OCC1(C(=O)O)N
InChIInChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13)
InChIKeyLUPYOBMQIAPLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS 1337839-65-2): Structural Overview for Procurement Decisions


3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS 1337839-65-2), also referred to as 3-aminochromane-3-carboxylic acid, is a constrained cyclic α,α-disubstituted amino acid built upon the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) scaffold [1]. With molecular formula C₁₀H₁₁NO₃ and molecular weight 193.20 g/mol, this compound features a rigid benzopyran core bearing both a primary amine and a carboxylic acid at the same C-3 carbon, rendering it a non-proteinogenic amino acid with a single undefined stereocenter [1]. The 3-aminochroman pharmacophore is recognized as a privileged scaffold in CNS drug discovery, appearing in numerous clinical candidates targeting serotonin receptors and the serotonin transporter [2]. This specific derivative is commercially available from multiple vendors at ≥95% purity for research use .

Why Generic Substitution of 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid with Other 3-Aminochromans Is Scientifically Unsound


Substituting 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with a generic 3-aminochroman (e.g., chroman-3-amine, CAS 60575-19-1) or a positional isomer (e.g., the 8-carboxylic acid analog) is not scientifically defensible without explicit re-validation. The C-3 carboxylic acid group fundamentally alters the compound's physicochemical profile: the target compound possesses a computed XLogP3 of −1.8 and two hydrogen bond donors, compared to chroman-3-amine's LogP of +1.41 with a single H-bond donor [1]. This translates to dramatically different aqueous solubility, membrane permeability, and protein binding potential. Furthermore, the α-amino acid motif at C-3 introduces zwitterionic character absent in all 3-aminochroman derivatives lacking the carboxylic acid, bypassed by 5-substituted analogs, or repositioned in 8-carboxylic acid isomers (XLogP3 −1.7; different intramolecular H-bond geometry) [2]. Within the 3-aminochroman class, 5-substituents have been shown to shift 5-HT₁A receptor affinity by orders of magnitude [3]; the 3-carboxylic acid substituent—directly on the chiral center—is predicted to exert an even more profound influence on target engagement and selectivity.

Quantitative Differentiation Evidence: 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid vs. Closest Comparators


Physicochemical Differentiation: LogP Divergence of 3.2 Units vs. Chroman-3-amine Drives Solubility and Permeability Profiles

The target compound's computed XLogP3 of −1.8 (PubChem) is 3.2 log units lower than that of its closest non-carboxylic acid analog, chroman-3-amine (CAS 60575-19-1; LogP = +1.41) [1]. The 8-carboxylic acid positional isomer (CAS 1337701-53-7) has XLogP3 = −1.7, differing by only 0.1 units, indicating that the carboxylic acid position has a measurable but relatively small impact on overall lipophilicity compared to its presence/absence [2]. The topological polar surface area (TPSA) of 72.6 Ų is identical for the 3-COOH and 8-COOH isomers, but chroman-3-amine has a significantly lower TPSA (estimated ~35 Ų for the primary amine alone), directly affecting membrane permeation predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Capacity Doubles Relative to Chroman-3-amine, Enabling Bidentate Interactions Absent in Non-Carboxylate Analogs

The target compound features two hydrogen bond donors (the primary amine and the carboxylic acid OH) and four hydrogen bond acceptors (amine N, carbonyl O, hydroxyl O, and ether O in the pyran ring) [1]. In contrast, chroman-3-amine (CAS 60575-19-1) has only one H-bond donor (the amine) and one H-bond acceptor (the amine N, plus the ether O) . The 8-COOH positional isomer has identical HBD/HBA counts (2/4) but differs in the spatial arrangement of the carboxylate relative to the amine, creating distinct intramolecular H-bond geometries [2]. This difference is functionally significant: in the 3-COOH isomer, the amine and carboxylic acid are geminally disposed on the same carbon, enabling a unique α,α-disubstituted amino acid zwitterion that can simultaneously engage cationic and anionic subsites within a target binding pocket—a binding mode unavailable to any 3-aminochroman lacking the 3-COOH group.

Molecular recognition Hydrogen bonding Target engagement

Conformational Restraint: Single Rotatable Bond Locks the Pharmacophore into a Defined Geometry Not Achievable with Flexible Amino Acid Analogs

The compound has a computed rotatable bond count of exactly 1—the C–COOH bond at C-3—while the benzopyran ring system is entirely rigid and the amine is directly attached to the quaternary C-3 with no rotatable linkage [1]. This contrasts with linear α,α-disubstituted amino acids (e.g., α-methylphenylalanine) and with chroman-3-amine, which also has no rotatable amine linkage but does not benefit from the additional ionic anchor provided by the COOH. The 8-COOH isomer likewise has 1 rotatable bond, but the carboxylate is positioned on the aromatic ring rather than the saturated pyran ring, yielding distinct conformational dynamics [2]. In the context of 3-aminochroman SAR, the rigidity of the chroman scaffold combined with proper substitution at C-3 is known to be critical for achieving nanomolar 5-HT₁A receptor affinity as demonstrated by Robalzotan (Ki = 0.6 nM) and 5-OMe-DPAC [3][4].

Conformational restriction Entropic benefit Scaffold design

Synthetic Tractability: Dual Amino/Carboxyl Functionality Enables Orthogonal Derivatization Not Possible with Mono-Functional 3-Aminochromans

The simultaneous presence of a primary amine and a carboxylic acid on the chroman scaffold permits orthogonal derivatization strategies: amide coupling at the carboxylate (e.g., with amines to form amide libraries), reductive amination or sulfonamide formation at the amine, or cyclization to form spiro-lactams or diketopiperazines [1]. Chroman-3-amine lacks the carboxylate handle entirely and can only be derivatized at the amine. The 8-COOH isomer offers both handles but at a >5 Å greater distance, precluding intramolecular cyclization between the two groups [2]. The 5-substituted 3-aminochroman series described by Hammarberg et al. requires pre-installed 5-methoxy or 5-triflate groups for further functionalization, adding 2-3 synthetic steps relative to the target compound [3]. Furthermore, the geminal amine/acid arrangement at C-3 enables the compound to serve directly as a monomer for unnatural peptide synthesis or as a scaffold for spirocyclic library construction via tandem N- and C-terminal activation [1].

Parallel synthesis Chemical biology Library design

Class-Level 5-HT1A Receptor SAR: The 3-Aminochroman Pharmacophore Delivers Nanomolar Affinity; 3-COOH Substitution Predicted to Modulate Selectivity

While direct 5-HT₁A binding data for this specific compound are not available in the peer-reviewed literature, the 3-aminochroman scaffold is extensively validated: Robalzotan (NAD-299), a 3-aminochroman derivative, exhibits Ki = 0.6 nM for 5-HT₁A, and the Hammarberg series achieved nanomolar 5-HT₁A affinities with (R)-enantiomer preference [1][2]. In that series, 5-substituents modulated affinity (carboxylate esters > amides > ketones), and tertiary amines at N-3 bound with higher affinity than primary or secondary amines [2]. The target compound bears a primary amine (predicted lower 5-HT₁A affinity than tertiary amine analogs) but introduces a 3-COOH group absent from all reported 5-HT₁A-tested compounds. This 3-COOH is expected to attenuate CNS penetration (XLogP3 = −1.8 vs. >2 for most CNS-active 3-aminochromans) while potentially conferring selectivity against off-target aminergic receptors through ionic repulsion at hydrophobic binding pockets [3]. The Comoy et al. spirobenzopyran series demonstrated that rigidification at the 3-position is well-tolerated and can enhance selectivity versus 5-HT₁B, 5-HT₂, 5-HT₃, D₁, and D₂ receptors [4].

Serotonin receptor 5-HT1A affinity CNS drug discovery

Stereochemical Opportunity: Single Undefined Chiral Center Enables Enantiomer-Specific SAR Exploration

The target compound contains a single undefined stereocenter at C-3 (the carbon bearing both NH₂ and COOH), meaning commercial material is racemic unless otherwise specified [1]. This is a critical differentiator: the 3-aminochroman literature has unequivocally established that (R)-enantiomers exhibit higher 5-HT₁A receptor affinity than (S)-enantiomers—for example, in the Hammarberg series, (R)-enantiomers consistently outperformed (S)-enantiomers across multiple 5-substitution patterns [2]. The Comoy series also confirmed that the dextrorotatory enantiomer (+)-11a showed better affinity and selectivity for 5-HT₁A than its levorotatory counterpart [3]. Methods for enantioselective synthesis of 3-aminochromans are well-established, including Ru-Synphos catalyzed asymmetric hydrogenation (ee up to 99%) [4] and biocatalytic transaminase approaches (ee >99%, 78% yield) [5], providing a clear path to enantiopure material for groups requiring stereochemically defined SAR.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Optimal Research and Industrial Application Scenarios for 3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS 1337839-65-2)


Focused Library Synthesis Leveraging Orthogonal Amino/Carboxyl Functionality

Medicinal chemistry teams constructing targeted libraries of 3-aminochroman derivatives can exploit the geminal NH₂/COOH arrangement for one-pot, multi-component reactions (e.g., Ugi-4CR) that simultaneously diversify both functional groups. This capability is absent in chroman-3-amine (single reactive handle) and in 5-substituted 3-aminochromans (requiring pre-functionalization). The commercial availability at 95% purity enables direct use without additional purification . A 50 mg quantity is sufficient for 96-well plate format parallel synthesis of ~100 amide or sulfonamide derivatives, while the rigid chroman scaffold ensures consistent conformational presentation across the library.

Constrained Amino Acid Surrogate for Peptidomimetic Design

As a cyclic α,α-disubstituted amino acid, this compound serves as a conformationally restricted replacement for phenylalanine or α-methylphenylalanine in peptidomimetic programs. The single rotatable bond (C–COOH) combined with the completely rigid benzopyran core provides a defined φ/ψ dihedral angle space that linear amino acids cannot achieve, offering entropic advantages in target binding [1]. The reduced lipophilicity (XLogP3 = −1.8) relative to most constrained amino acid scaffolds may improve aqueous solubility of peptide analogs while maintaining aromatic stacking potential via the benzopyran ring.

Peripheral Serotonin Receptor Tool Compound Development

For programs targeting peripheral 5-HT receptors (e.g., gastrointestinal or cardiovascular 5-HT applications) where CNS penetration is undesirable, the low XLogP3 of −1.8 provides a built-in CNS exclusion advantage relative to clinical 3-aminochromans like Robalzotan (estimated LogP >2) [2]. While direct binding data remain to be generated, the well-characterized 5-HT₁A SAR of the 3-aminochroman class predicts measurable affinity [3]. The carboxylic acid moiety additionally provides a handle for prodrug strategies (ester prodrugs to temporarily mask polarity) or for bioconjugation to carrier molecules.

Enantioselective SAR Probe for 3-Aminochroman Target Engagement

The well-precedented enantiomer-dependent activity of 3-aminochromans at serotonin receptors (5- to 100-fold (R) vs. (S) differences) [4][5] makes racemic 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid a cost-effective starting point for chiral SAR studies. Groups may purchase the racemate for initial screening, then apply established Ru-Synphos asymmetric hydrogenation (ee ≥99%) [6] or ω-transaminase biocatalysis [7] to resolve the active enantiomer. This staged procurement strategy—racemic for HTS, enantiopure for lead optimization—minimizes upfront costs while preserving access to stereochemically pure material when warranted by a confirmed hit.

Quote Request

Request a Quote for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.